molecular formula C6H2ClF3IN B1588904 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine CAS No. 887707-25-7

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine

Cat. No. B1588904
M. Wt: 307.44 g/mol
InChI Key: KUASPTUGCBGXAE-UHFFFAOYSA-N
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Patent
US09108944B2

Procedure details

A mixture of 5-iodo-3-(trifluoromethyl)pyridin-2-ol (53 g, 0.18 mmol) and POCl3 (67 mL, 0.73 mmol) in DMF (50 mL) was heated to 110° C. for 4 h. The reaction mixture was cooled to room temperature and then slowly poured into an ice/water bath. The brown solid was filtered and washed with water. It was then dissolved in DCM, washed with an aqueous saturated solution of sodium thiosulfate (2×), dried over sodium sulfate, and concentrated to dryness to afford 47 g of 2-chloro-5-iodo-3-(trifluoromethyl)pyridine as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 8.79 (d, 1H), 8.29 (d, 1H).
Quantity
53 g
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[C:5](O)=[N:6][CH:7]=1.O=P(Cl)(Cl)[Cl:15]>CN(C=O)C>[Cl:15][C:5]1[C:4]([C:9]([F:12])([F:11])[F:10])=[CH:3][C:2]([I:1])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
IC=1C=C(C(=NC1)O)C(F)(F)F
Name
Quantity
67 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
slowly poured into an ice/water bath
FILTRATION
Type
FILTRATION
Details
The brown solid was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
It was then dissolved in DCM
WASH
Type
WASH
Details
washed with an aqueous saturated solution of sodium thiosulfate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1C(F)(F)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 47 g
YIELD: CALCULATEDPERCENTYIELD 84930.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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